(5-nitro-1H-indol-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-nitro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-5-7-3-6-4-8(11(13)14)1-2-9(6)10-7/h1-4,10,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLZQTIFEROREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443379 | |
| Record name | (5-nitro-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199805-99-7 | |
| Record name | (5-nitro-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Nitro 1h Indol 2 Yl Methanol
Established Strategies for the Synthesis of 5-Nitro-1H-Indole Core Precursors
The construction of the 5-nitroindole (B16589) nucleus is a critical undertaking that can be achieved either by building the indole (B1671886) ring system with the nitro group already in place on a precursor or by adding the nitro group to a pre-formed indole ring.
Classical Indole Synthesis Routes Adapted for Nitroindoles (e.g., Fischer, Reissert, Madelung)
Classic name reactions in heterocyclic chemistry provide foundational routes to the indole core, which have been successfully adapted for the synthesis of nitroindoles.
Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org To obtain a 5-nitroindole, the reaction starts with p-nitrophenylhydrazine, which is condensed with an appropriate aldehyde or ketone, such as ethyl pyruvate, to form the corresponding p-nitrophenylhydrazone. acs.orggoogle.com This intermediate is then treated with an acid catalyst, like polyphosphoric acid, to induce cyclization and form the indole ring. wikipedia.orggoogle.com A typical sequence involves the formation of ethyl 5-nitroindole-2-carboxylate, which is a direct precursor for further functionalization. google.com
Reissert Indole Synthesis : The Reissert synthesis provides a route to indole-2-carboxylic acids, which are valuable intermediates. The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) using a strong base like potassium ethoxide. wikipedia.orgchemeurope.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization with reagents such as zinc in acetic acid to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net For the synthesis of the 5-nitro derivative, a suitably substituted dinitrotoluene would be the starting material.
Madelung Indole Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. wikipedia.org For the synthesis of 5-nitroindoles, an N-acylated 4-nitro-2-toluidine derivative is required. The vigorous conditions, often requiring temperatures between 200–400 °C and bases like sodium ethoxide, can limit its applicability for sensitive substrates. wikipedia.org However, modern variations of the Madelung reaction have been developed that proceed under milder conditions, sometimes facilitated by electron-withdrawing groups on the aniline (B41778) ring, which can include a nitro group. organic-chemistry.orgresearchgate.netresearchgate.net
Table 1: Comparison of Classical Synthesis Routes for 5-Nitroindole Precursors
| Synthesis Route | Starting Materials | Key Intermediate | Typical Conditions |
|---|---|---|---|
| Fischer Synthesis | p-Nitrophenylhydrazine, Pyruvate derivative | p-Nitrophenylhydrazone | Acid catalyst (e.g., PPA, H₂SO₄), Heat. wikipedia.orggoogle.com |
| Reissert Synthesis | Substituted o-Nitrotoluene, Diethyl oxalate | Ethyl o-nitrophenylpyruvate | 1. Base (e.g., KOEt). wikipedia.orgchemeurope.com 2. Reductive cyclization (e.g., Zn/AcOH). researchgate.net |
| Madelung Synthesis | N-Acyl-4-nitro-2-toluidine | - | Strong base (e.g., NaOEt, K-t-BuO), High temperature. wikipedia.orgresearchgate.net |
Modern Catalytic Approaches for Nitroindole Formation (e.g., Palladium-Catalyzed Cyclizations)
Modern synthetic chemistry has introduced powerful catalytic methods, particularly those using palladium, to construct the indole ring system with greater efficiency and functional group tolerance. organicreactions.org These methods can be applied to the synthesis of nitroindoles.
Palladium-catalyzed reactions can assemble the indole nucleus through various bond formations, such as the cyclization of o-alkynyl anilines or through intramolecular C-H amination. organicreactions.orgnih.gov For instance, a substituted 2-alkynyl-4-nitroaniline can undergo cyclization to form the corresponding 5-nitroindole. Another strategy involves the reductive cyclization of β-nitrostyrenes, where a palladium/1,10-phenanthroline complex can be used as the catalyst. mdpi.com The Buchwald modification of the Fischer synthesis also utilizes a palladium catalyst to cross-couple aryl bromides and hydrazones, expanding the scope of the classical method. wikipedia.org These catalytic approaches often offer milder reaction conditions and broader substrate scope compared to classical methods. researchgate.net
Regioselective Nitration of Indole Systems and Precursors
An alternative to building the indole ring with the nitro group already present is to introduce the nitro group onto a pre-existing indole scaffold. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already on the indole ring.
Direct nitration of indole itself with standard nitrating agents often leads to polymerization or preferential substitution at the electron-rich C-3 position. bhu.ac.in To achieve nitration at the C-5 position, the C-3 position is often blocked, or an electron-withdrawing group is placed at the C-2 or N-1 position. For example, nitration of indole-2-carboxylic acid or its methyl ester with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) directs the incoming nitro group to the C-5 position. bhu.ac.in Similarly, nitration of 2-methylindole (B41428) under strongly acidic conditions yields the 5-nitro product because the pyrrole (B145914) ring is deactivated by protonation at C-3. bhu.ac.inchemicalbook.com More recent methods utilize non-acidic nitrating agents, such as trifluoroacetyl nitrate (B79036) generated in situ, which can provide high regioselectivity for the 3-position on an N-protected indole, but can be guided to other positions based on existing substituents. rsc.orgrsc.org
Table 2: Conditions for Regioselective Nitration to 5-Nitroindoles
| Substrate | Reagents | Position of Nitration | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid | HNO₃ / H₂SO₄ | 5 | |
| Methyl indole-2-carboxylate | HNO₃ / H₂SO₄ | 5 | |
| 2-Methylindole | HNO₃ / H₂SO₄ | 5 | bhu.ac.in |
| N-Acetylindole | HNO₃ / H₂SO₄ | 5 | umn.edu |
Methodologies for the Introduction of the C-2 Hydroxymethyl Moiety
Once the 5-nitroindole core is synthesized, the final step is the installation of the hydroxymethyl group (-CH₂OH) at the C-2 position. This is most commonly achieved through the reduction of a C-2 carbonyl group.
Functional Group Interconversion Strategies (e.g., Ester/Aldehyde Reduction)
The most direct and widely employed strategy for introducing the C-2 hydroxymethyl group is the reduction of a corresponding C-2 ester or aldehyde. As established in the previous sections, precursors like ethyl 5-nitroindole-2-carboxylate and 5-nitro-1H-indole-2-carboxaldehyde are readily accessible through various synthetic routes.
These carbonyl compounds can be reduced to the primary alcohol, (5-nitro-1H-indol-2-yl)methanol, using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) is a common choice for this transformation, particularly for the reduction of aldehydes. d-nb.info For the reduction of esters, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required. The choice of reducing agent must consider the potential for reduction of the nitro group, although under controlled conditions, selective reduction of the ester or aldehyde is feasible.
Direct C-H Functionalization Approaches (if applicable from broader indole literature)
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized substrates. While direct hydroxymethylation of indoles is challenging, the broader literature on indole chemistry provides insights into potential pathways. The C-2 position of the indole ring is adjacent to the nitrogen atom and can be targeted for functionalization. Palladium/norbornene co-catalyzed reactions have been shown to achieve regioselective alkylation of the C-H bond at the C-2 position of N-H indoles with primary alkyl bromides. organic-chemistry.org While this specific transformation introduces an alkyl group rather than a hydroxymethyl group, it establishes the feasibility of catalytic C-2 functionalization. Adapting such a method for hydroxymethylation would be a novel synthetic endeavor but is conceptually plausible based on advances in C-H activation chemistry.
Chemical Derivatization of the Hydroxymethyl Group of this compound
The hydroxymethyl group is a primary site for derivatization, allowing for the introduction of various functionalities through well-established organic reactions.
Esterification, Etherification, and Amidation Reactions for Conjugate Formation
The hydroxyl moiety of this compound can be readily converted into esters and ethers. For instance, esterification can be achieved using carboxylic acids or their activated derivatives, while etherification can be performed with alkyl halides or other suitable electrophiles under basic conditions. These reactions are fundamental in creating conjugates, where the indole core is linked to other molecular entities.
Amidation reactions, while not directly involving the hydroxymethyl group, are often a subsequent step after its conversion to a more reactive functional group like a carboxylic acid. However, direct amidation strategies using nitroarenes as amine surrogates are also being explored, which could provide a more streamlined approach to amide bond formation. researchgate.netnih.gov Such methods often involve in situ reduction of the nitro group and subsequent coupling. researchgate.netnih.gov
A study details the synthesis of 1H-Indole-2-carboxylic acid, 5-[[(5-nitro-1H-indol-2-yl)carbonyl]amino]-, showcasing the formation of an amide linkage involving the 5-nitroindole scaffold. chemicalbook.com
Oxidation Reactions to Carbonyl and Carboxyl Derivatives
The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde, 5-nitro-1H-indole-2-carbaldehyde, or further to the carboxylic acid, 5-nitro-1H-indole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, activated manganese dioxide is a reagent known for the selective oxidation of hydroxymethyl indoles to their corresponding carbaldehydes.
The resulting carbonyl and carboxyl derivatives are valuable intermediates. For example, 5-nitro-1H-indole-2-carboxylic acid can be converted to its methyl ester, which serves as a key building block for more complex indole derivatives. The Vilsmeier-Haack reaction on 5-nitro-1H-indole can also furnish the corresponding carbaldehyde, which is a key intermediate for generating various conjugates. d-nb.info
Table 1: Oxidation Reactions of Indole Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-Hydroxymethyl indole | Activated Manganese Dioxide | Indole-2-carbaldehyde | |
| 5-Nitro-1H-indole | Vilsmeier Reagent | 5-nitro-1H-indole-2-carbaldehyde | d-nb.info |
| 2-(1′H-indol-2′-yl)- ontosight.ainih.govnaphthyridine | UV, Air | 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one | rsc.orgrsc.org |
Formation of Linkers for Bioconjugation and Probe Development
The hydroxymethyl group is a convenient handle for the attachment of linkers, which are crucial for bioconjugation and the development of molecular probes. These linkers can be designed to have specific lengths and chemical properties to enable the attachment of the indole moiety to biomolecules such as proteins or nucleic acids. For instance, the hydroxymethyl group can be converted to an amine or a thiol, which can then be used for coupling reactions.
The 5-nitroindole moiety itself has been recognized for its utility in biotechnology, particularly as a universal base in oligonucleotides. biosearchtech.comidtdna.com Its ability to stack within a DNA duplex without significant destabilization makes it a valuable component in the design of probes for hybridization-based applications. biosearchtech.com The derivatization of the hydroxymethyl group allows for the covalent attachment of these modified indoles to other molecules, expanding their potential in probe development.
Transformations and Reactivity of the Nitro Group on the Indole Scaffold
The nitro group at the C5 position significantly influences the chemical properties of the indole ring and provides another avenue for synthetic modification.
Chemoselective Reduction to Amines and Other Nitrogen-Containing Functional Groups
The nitro group can be selectively reduced to an amino group, yielding (5-amino-1H-indol-2-yl)methanol. This transformation is critical as it introduces a nucleophilic center that can be further functionalized. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method. d-nb.info Iron-based catalysts have also been shown to be effective for the chemoselective reduction of nitro groups in the presence of other reactive functionalities. rsc.org
The resulting 5-aminoindole (B14826) derivatives are valuable precursors for a wide range of compounds. For instance, the amino group can undergo diazotization followed by substitution to introduce a variety of functional groups. It can also participate in condensation reactions to form heterocyclic systems.
Table 2: Reduction of Nitroindoles
| Starting Material | Reagent/Catalyst | Product | Reference |
| 5-Nitro-1H-indole derivative | Pd/C, H₂ | 5-Amino-1H-indole derivative | d-nb.info |
| Functionalized nitroarenes | Iron(III) catalyst, silane | Functionalized anilines | rsc.org |
| 2-Chloro-5-nitrophenol | 3-Nitrophenol nitroreductase, NADPH | 2-Chloro-5-hydroxylaminophenol | nih.gov |
The reduction can sometimes proceed through intermediate stages, such as hydroxylamines, which can then undergo further reactions like enzymatic rearrangements. nih.gov
Influence of the Nitro Group on the Electronic Properties and Aromaticity of the Indole System
The nitro group is a strong electron-withdrawing group, and its presence at the C5 position significantly impacts the electronic distribution and aromaticity of the indole ring system. ontosight.ai This electron-withdrawing effect deactivates the benzene (B151609) portion of the indole towards electrophilic aromatic substitution, while influencing the reactivity of the pyrrole ring.
The electron-deficient nature of the 5-nitroindole scaffold enhances its ability to participate in certain reactions, such as nucleophilic aromatic substitution. The altered electronic properties also affect the spectroscopic characteristics of the molecule, including its fluorescence, which can be exploited in the design of fluorescent probes. ontosight.ai Furthermore, the nitro group's influence on the aromatic surface area and hydrophobicity contributes to the enhanced stacking ability of 5-nitroindole when incorporated into DNA duplexes. biosearchtech.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Involving 5 Nitro 1h Indol 2 Yl Methanol Scaffolds
Design and Synthesis of Analogs Derived from the (5-nitro-1H-indol-2-yl)methanol Core
The strategic design and synthesis of analogs based on the this compound scaffold are crucial for elucidating SAR and optimizing biological activity. Synthetic routes often begin with commercially available 5-nitro-1H-indole or its derivatives. A common initial step involves the Vilsmeier-Haack reaction on 5-nitro-1H-indole to introduce a formyl group at the C-3 position, yielding 5-nitro-1H-indole-3-carbaldehyde. This aldehyde then serves as a versatile intermediate for further modifications.
One key synthetic manipulation is the reduction of the aldehyde to a hydroxymethyl group, which can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). This directly leads to the (5-nitro-1H-indol-3-yl)methanol core. To obtain the this compound scaffold, alternative strategies starting from indole-2-carboxylic acid derivatives are often employed. For instance, the ethyl ester of 5-chloro-1H-indole-2-carboxylic acid can be synthesized and subsequently modified. nih.gov
Further diversification of the scaffold is achieved through various reactions:
N-Alkylation: The indole (B1671886) nitrogen (N-1) can be alkylated using different alkyl halides or other electrophiles. For example, 5-nitroindole (B16589) can be reacted with 4-fluorobenzyl chloride to yield 1-(4-fluorobenzyl)-5-nitro-1H-indole. nih.gov
Modification of the C-2 substituent: The hydroxymethyl group at C-2 can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups to explore their role in molecular interactions.
Reduction of the nitro group: The nitro group at C-5 can be reduced to an amino group, for instance, through Pd/C-catalyzed hydrogenation. d-nb.info This allows for the investigation of the electronic effects of this substituent on the molecule's activity.
A variety of substituted 1H-indole-2-carboxamides have been synthesized to probe SAR at the CB1 receptor. nih.gov These synthetic efforts have generated libraries of compounds where each modification provides insight into the structural requirements for potent and selective biological activity.
Elucidation of Structural Determinants for Molecular Recognition and Specific Interactions
The specific arrangement of functional groups on the this compound scaffold dictates its interaction with biological macromolecules. The following subsections detail the influence of key structural features.
Impact of Substitution Patterns on the Indole Nitrogen (N-1)
Modification at the N-1 position of the indole ring significantly influences the molecule's properties and biological activity. The presence of a substituent on the indole nitrogen can affect the planarity of the indole ring system and its ability to participate in hydrogen bonding.
Research on rhodium-catalyzed annulation reactions of indolecarbaldehydes has demonstrated that the electronic properties of N-substituents have a considerable impact on reaction efficiency. acs.org For instance, different N-substituted indole aldehydes were examined, with 1H-indole-3-carbaldehyde itself affording a low yield in certain transformations, suggesting that substitution at N-1 is crucial for reactivity and, by extension, for the final structure of the synthesized analogs. acs.org
Role of the Hydroxymethyl Group at C-2 in Modulating Interactions
The hydroxymethyl group at the C-2 position is a critical determinant for molecular recognition, primarily through its ability to act as both a hydrogen bond donor and acceptor. This functional group can form key interactions with amino acid residues in the binding pocket of a target protein.
In a study focused on CB1 receptor allosteric modulators, the core structure was a 1H-indole-2-carboxamide, a derivative where the hydroxymethyl group is replaced by a carboxamide. nih.gov This highlights the importance of having a group at C-2 that can engage in specific hydrogen bonding patterns. The conversion of the hydroxymethyl group to other functionalities, such as an aldehyde or an ether, allows for a systematic investigation of the necessity of the hydroxyl moiety for a particular biological effect. The inherent flexibility of the C-C bond connecting the hydroxymethyl group to the indole ring also allows it to adopt various conformations to optimize its interactions within a binding site.
Influence of the Nitro Group at C-5 on Electronic Distribution and Interaction Potency
The nitro group at the C-5 position is a strong electron-withdrawing group, which profoundly influences the electronic properties of the entire indole scaffold. nih.gov This electronic perturbation can enhance π-π stacking interactions with aromatic amino acid residues in a protein's active site. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, further anchoring the molecule to its target.
Research has shown that the nitro group is an efficient scaffold in the synthesis of new bioactive molecules with a wide spectrum of activities. nih.gov In the context of 5-nitroindole derivatives as c-Myc G-quadruplex binders, the nitro group was found to be crucial for improving binding affinities. nih.gov Specifically, biophysical screening has indicated that the presence of a nitro or an amino functional group at the fifth position of the indole core plays a vital role in enhancing G4 binding. nih.gov Furthermore, studies on chalcones have revealed that the position of the nitro group is a key determinant of their anti-inflammatory and vasorelaxant activities, underscoring the importance of this group's placement for specific biological outcomes. mdpi.com The electron-withdrawing nature of the nitro group can also affect the pKa of the indole nitrogen, influencing its protonation state at physiological pH.
Conformational Analysis of this compound and its Derivatives
Computational studies and experimental techniques like NMR spectroscopy are employed to understand the preferred conformations of these molecules in solution. For instance, NMR studies of 5-nitroindole derivatives interacting with c-Myc G-quadruplex DNA have provided insights into the conformational changes that occur upon binding. researchgate.net The flexibility around the C2-CH₂OH bond allows for rotational freedom, enabling the molecule to adopt an optimal conformation for binding. Similarly, the orientation of substituents at the N-1 position can influence the accessibility of the indole ring for stacking interactions. The planarity of the bicyclic indole core is largely maintained, but slight puckering can occur depending on the nature and size of the substituents.
Computational and Predictive Models in SAR/SPR Analysis for Indole Derivatives
Computational and predictive models are invaluable tools in the SAR and SPR analysis of indole derivatives, enabling the rational design of new analogs with improved properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently utilized.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For example, a QSAR model was developed for N-tosyl-indole hybrid thiosemicarbazones to understand the structural requirements for tyrosinase inhibition. nih.gov Such models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Molecular docking simulations provide a virtual representation of how a ligand, such as a this compound derivative, might bind to its target receptor. These simulations can predict the binding mode and estimate the binding affinity, offering insights into the key interactions that stabilize the ligand-receptor complex. Docking studies have been used to reveal the possible binding modes of indole-containing glyoxylamides to their target proteins. nih.gov Furthermore, molecular docking has been employed to correlate the position of the nitro group in chalcones with their biological activities, providing a molecular basis for the observed SAR. mdpi.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process for this class of compounds.
Mechanistic Investigations of 5 Nitro 1h Indol 2 Yl Methanol at the Molecular and Cellular Level Non Clinical
Interactions with Model Biomolecules: Enzymes, Proteins, and Nucleic Acids
The initial steps in understanding a compound's biological effect involve studying its direct interactions with key macromolecules in a controlled, non-cellular environment.
While the broader class of indole (B1671886) derivatives has been explored for various enzyme-modulating activities, specific in vitro binding studies and enzyme modulation assays for (5-nitro-1H-indol-2-yl)methanol are not extensively detailed in the current scientific literature. Research on analogous compounds often employs a range of assays to identify potential enzymatic targets and quantify the compound's effect on their activity.
Detailed characterization of the direct binding between this compound and specific proteins using biophysical methods is not widely published. Such studies are critical for confirming direct interaction and understanding the thermodynamics and kinetics of binding. Techniques commonly used for this purpose include thermal shift assays, surface plasmon resonance (SPR), and X-ray crystallography to reveal binding affinities and interaction sites at an atomic level. diva-portal.org
Significant research has been conducted on derivatives of the 5-nitroindole (B16589) scaffold, revealing a notable interaction with non-canonical DNA structures known as G-quadruplexes (G4). nih.gov These structures, formed in guanine-rich sequences, are implicated in the regulation of critical genes, including oncogenes. nih.gov
Research has focused on the 5-nitroindole core as a lead structure for designing ligands that target the G-quadruplex in the promoter region of the c-Myc oncogene. nih.govnih.gov The c-Myc gene is a key regulator of cellular proliferation, and its overexpression is a hallmark of many cancers. nih.gov By stabilizing the G4 structure in the gene's promoter, these compounds can inhibit its transcription.
Biophysical and structural analyses of pyrrolidine-substituted 5-nitroindole derivatives have demonstrated their ability to bind to the c-Myc promoter G-quadruplex. nih.govd-nb.info Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into this interaction, revealing that specific derivatives bind to the terminal G-quartets of the G-quadruplex. nih.govnih.gov This interaction occurs with a defined stoichiometry, providing a clear model of the binding event at the molecular level. nih.govnih.gov The nitro group at the 5th position of the indole core has been identified as playing a crucial role in improving this G4 binding affinity. nih.gov
| Parameter | Observation | Technique | Reference |
|---|---|---|---|
| Target | c-Myc Promoter G-Quadruplex | N/A | nih.gov |
| Binding Stoichiometry | 2:1 (Ligand:DNA) | NMR Spectroscopy | nih.govnih.gov |
| Interaction Site | Terminal 5' and 3' G-quartets | NMR Spectroscopy | nih.govnih.gov |
| Key Structural Feature | The 5-nitro group on the indole core is crucial for enhanced binding affinity. | Structure-Activity Relationship (SAR) Studies | nih.gov |
Cellular Uptake and Intracellular Localization Studies in Research Cell Lines
Specific studies detailing the rate of cellular uptake and the precise intracellular localization of this compound in research cell lines are not available in the published literature. Such studies are essential to determine if the compound can reach its intracellular targets and to identify the compartments where it may accumulate. These investigations typically involve techniques like fluorescence microscopy with tagged compounds or mass spectrometry-based methods to quantify intracellular concentrations.
Modulation of Specific Cellular Pathways and Signaling Cascades (Focus on Fundamental Biological Mechanisms)
The interaction of 5-nitroindole derivatives with molecular targets like the c-Myc G-quadruplex leads to the modulation of fundamental cellular pathways. nih.govd-nb.info By binding to and stabilizing this DNA structure, these compounds can directly influence gene expression and subsequently affect signaling cascades that control cell fate. nih.gov
Research has shown that pyrrolidine-substituted 5-nitroindoles induce c-Myc downregulation at both the transcription and translation levels. d-nb.info This targeted action leads to significant downstream biological effects, including the induction of cell-cycle arrest, primarily in the sub-G1/G1 phase. nih.govnih.gov Furthermore, exposure to these compounds has been shown to increase the concentration of intracellular reactive oxygen species (ROS), suggesting an induction of cellular stress pathways. nih.govnih.gov
The targeted binding of 5-nitroindole derivatives to the c-Myc promoter provides a clear mechanism for the modulation of its gene expression. nih.govnih.gov The stabilization of the G-quadruplex structure acts as a transcriptional repressor, leading to a decrease in c-Myc mRNA and protein levels. d-nb.info This modulation is a direct consequence of the compound's interaction with the DNA, illustrating a clear link between molecular binding and a specific change in the gene expression profile of the cell.
| Effect | Observation | Cell Line Context | Reference |
|---|---|---|---|
| Gene Expression | Downregulation of c-Myc at transcription and translation levels. | HeLa Cells | nih.govd-nb.info |
| Cell Cycle | Induction of cell-cycle arrest in sub-G1/G1 phase. | Cancer Cell Lines | nih.govnih.gov |
| Cellular Stress | Increase in intracellular Reactive Oxygen Species (ROS). | Cancer Cell Lines | nih.govnih.gov |
Assessment of Cellular Redox State and Reactive Oxygen Species Generation
The presence of a nitro group on the indole scaffold is a key structural feature that can influence cellular redox homeostasis. Studies on various nitroaromatic compounds have established their capacity to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Research on pyrrolidine-substituted 5-nitroindole derivatives has demonstrated their ability to increase the concentration of intracellular ROS in cancer cells. nih.govbldpharm.com This effect is a cornerstone of the anticancer activity of several nitro-containing compounds. The generation of ROS can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic pathways. While not directly studied for this compound, it is plausible that it shares this capability to perturb the cellular redox state and promote ROS production due to its 5-nitroindole core.
| Parameter | Observed Effect in Related 5-Nitroindole Derivatives | Potential Implication for this compound |
| Intracellular ROS | Increased levels observed in cancer cells treated with pyrrolidine-substituted 5-nitroindoles. nih.govbldpharm.com | Likely to increase intracellular ROS levels, contributing to oxidative stress. |
| Cellular Redox State | Perturbation of the natural balance between oxidants and antioxidants. | Expected to shift the cellular environment towards an oxidative state. |
Bioreduction Mechanisms of the Nitro Group in Experimental Biological Systems
The nitro group of nitroaromatic compounds is susceptible to bioreduction in biological systems, a transformation often mediated by a class of enzymes known as nitroreductases.
Characterization of Enzymatic Reduction Pathways (e.g., Nitroreductases)
Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups using NAD(P)H as an electron donor. This reduction is a stepwise process, proceeding through highly reactive intermediates. The initial two-electron reduction of the nitro group forms a nitroso intermediate. A subsequent two-electron reduction yields a hydroxylamine (B1172632) derivative. The final reduction step produces the corresponding amine.
While the specific interaction of this compound with nitroreductases has not been documented, the general mechanism is well-established for a wide range of nitroaromatic compounds. It is highly probable that this compound can serve as a substrate for these enzymes, leading to its metabolic activation. For instance, the reduction of the nitro group on a 5-nitroindole scaffold to an amine has been achieved chemically using Pd/C-catalyzed hydrogenation, indicating the feasibility of this reduction. d-nb.info
Identification of Biologically Relevant Metabolites and Adducts (Mechanistic Focus)
The bioreduction of the nitro group on the indole ring is expected to generate several key metabolites. Based on the known pathways of nitroaromatic compound metabolism, the following metabolites of this compound can be hypothesized:
(5-nitroso-1H-indol-2-yl)methanol: The initial product of nitroreduction. Nitroso compounds are highly reactive electrophiles.
(5-hydroxylamino-1H-indol-2-yl)methanol: The product of nitroso group reduction. Hydroxylamine derivatives are also reactive and are often implicated in the toxic and mutagenic effects of nitroaromatics. They can form adducts with cellular macromolecules like DNA and proteins.
(5-amino-1H-indol-2-yl)methanol: The final, more stable product of the reduction pathway.
The formation of these reactive intermediates, particularly the nitroso and hydroxylamino derivatives, is central to the mechanism of action of many nitroaromatic compounds. These metabolites can form covalent bonds (adducts) with nucleophilic sites in cellular macromolecules, leading to cellular dysfunction and toxicity.
| Putative Metabolite | Precursor | Enzymatic Step | Potential Biological Activity |
| (5-nitroso-1H-indol-2-yl)methanol | This compound | Two-electron reduction | Highly reactive electrophile |
| (5-hydroxylamino-1H-indol-2-yl)methanol | (5-nitroso-1H-indol-2-yl)methanol | Two-electron reduction | Reactive, can form adducts with macromolecules |
| (5-amino-1H-indol-2-yl)methanol | (5-hydroxylamino-1H-indol-2-yl)methanol | Two-electron reduction | Generally more stable and less reactive |
Photophysical and Photoinduced Chemical Reactivity in Biological Milieu
The photophysical and photochemical properties of indole derivatives are of significant interest due to their potential applications in fluorescence imaging and phototherapy. The introduction of a nitro group can significantly alter these properties.
Studies on other 5-nitro-substituted heterocyclic compounds, such as 5-nitro-1H-indazole, have shown that they possess interesting photophysical properties. rsc.org For example, the absorption spectra of these dyes can be influenced by the polarity of the solvent, with a red shift (a shift to longer wavelengths) often observed in more polar environments. rsc.org This suggests that the electronic transitions of this compound could be sensitive to its biological microenvironment.
Furthermore, indole derivatives can undergo photoinduced oxidation. rsc.org The presence of a nitro group, which is an electron-withdrawing group, can influence the excited state properties of the indole ring and potentially participate in photoinduced electron transfer processes. This could lead to the generation of radical species and further contribute to cellular oxidative stress upon exposure to light. However, specific studies on the photoinduced reactivity of this compound in a biological context are currently lacking.
Applications of 5 Nitro 1h Indol 2 Yl Methanol in Chemical Biology and Advanced Materials Non Clinical
Development of Chemical Probes and Research Tools
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or other macromolecule. mdpi.com The structure of (5-nitro-1H-indol-2-yl)methanol is well-suited for development into sophisticated research tools, as its functional groups can serve as handles for attaching reporters, affinity tags, or photo-reactive moieties.
Synthesis of Fluorescently Tagged this compound Derivatives for Imaging
Fluorescent probes are indispensable for visualizing biological processes within living cells. The development of novel fluorescent heterocyclic compounds is a dynamic area of research. semanticscholar.orgresearchgate.net The hydroxymethyl group at the C2 position of this compound provides a convenient and reactive site for the covalent attachment of fluorophores.
A common strategy would involve a two-step process:
Functionalization: The primary alcohol of the hydroxymethyl group can be readily converted into a more versatile functional group for bioconjugation. For example, it can be transformed into an azide (B81097) or a terminal alkyne.
Conjugation: Using highly efficient and bio-orthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the functionalized indole (B1671886) derivative can be linked to a fluorescent dye that has a complementary reactive group.
This modular approach allows for the synthesis of a variety of probes with different spectral properties, enabling multicolor imaging experiments. The 5-nitroindole (B16589) core itself may influence the photophysical properties of the final probe, potentially leading to environmentally sensitive fluorophores whose emission changes based on local polarity or binding events. semanticscholar.org
Creation of Affinity Probes for Target Identification and Validation
Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity probes are designed for this purpose, typically by incorporating a reporter tag (like biotin) and a reactive group for covalent capture of the target protein.
The this compound scaffold can be adapted for this purpose:
Biotinylation: The C2-hydroxymethyl group can serve as an anchor point to attach a biotin (B1667282) molecule via a flexible linker. The resulting biotinylated probe, upon binding to its cellular target, can be isolated along with its binding partner using streptavidin-coated beads for subsequent identification by mass spectrometry.
Reactive Group Installation: The scaffold could be modified to include a mildly electrophilic "warhead" that can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine or lysine) on the target protein.
Design of Photoactivatable or Caged Variants for Spatiotemporal Control
Photoactivatable probes allow researchers to initiate a biological event or a labeling reaction with high spatial and temporal precision using light. This is often achieved with photolabile "caging" groups or photo-crosslinking moieties. mdpi.com
The structure of this compound is intriguingly related to the classic 2-nitrobenzyl alcohol photochemistry. rsc.org This suggests two potential avenues for creating photo-responsive tools:
Photo-crosslinkers: Nitro-aromatic compounds can function as photo-crosslinkers. Upon UV irradiation, the nitro group can be reduced to a highly reactive nitroso intermediate that can form covalent bonds with nearby molecules, including proteins. A derivative of this compound could be developed as a photoaffinity probe to covalently label binding partners upon illumination. rsc.org
Caged Compounds: The related 2-nitrobenzyl group is a well-known photolabile protecting group used to "cage" bioactive molecules, rendering them inert until released by a flash of light. While the specific photochemistry of the 5-nitroindole-2-methanol system would require investigation, its structural similarity suggests it could be explored as a novel photocleavable linker or caging group.
Utility as a Key Synthetic Intermediate for Complex Organic Molecules
The true power of this compound lies in its versatility as a synthetic building block. rsc.org The presence of three distinct and orthogonally reactive sites—the indole nitrogen (NH), the C5 nitro group (–NO₂), and the C2 hydroxymethyl group (–CH₂OH)—makes it an exceptionally valuable precursor for constructing complex molecular architectures. nih.govnih.govmdpi.com
Precursor for Advanced Heterocyclic Scaffolds and Natural Product Analogs
The functional groups of this compound can be selectively modified to build a wide array of more complex heterocyclic systems and analogs of natural products. ub.eduresearchgate.netresearchgate.netnih.gov
Nitro Group Transformation: The nitro group is a versatile functional handle. Its primary transformation is reduction via catalytic hydrogenation (e.g., using H₂/Pd-C) to the corresponding amine, (5-amino-1H-indol-2-yl)methanol. d-nb.infosigmaaldrich.com This amino group can then undergo a vast number of subsequent reactions, including acylation, alkylation, sulfonylation, or diazotization to introduce further complexity.
Hydroxymethyl Group Manipulation: The C2-hydroxymethyl group can be oxidized to an aldehyde (5-nitro-1H-indole-2-carbaldehyde) or a carboxylic acid (5-nitro-1H-indole-2-carboxylic acid). sigmaaldrich.com These are pivotal intermediates in indole chemistry, serving as entry points for condensation reactions, Wittig reactions, and the synthesis of fused heterocyclic systems like indolo[3,2-c]quinolinones. pharm.or.jp Alternatively, the alcohol can be converted into a good leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.
Indole NH Derivatization: The nitrogen of the indole ring can be alkylated or arylated, a common strategy to block the NH proton or to introduce substituents that modulate the electronic properties and biological activity of the molecule. d-nb.infonih.gov
This multifunctionality allows for the planned synthesis of diverse scaffolds, including those found in marine alkaloids and other complex natural products. nih.govpharm.or.jp
Building Block in Multistep Synthesis of Functional Molecules
The ability to perform sequential and selective reactions on the different functional groups makes this compound an ideal building block for diversity-oriented synthesis and the construction of targeted functional molecules. openmedicinalchemistryjournal.comnih.govmdpi.com For example, a related compound, (1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol, serves as a key intermediate in the synthesis of ML-354, a potent and selective antagonist of the proteinase-activated receptor 4 (PAR4). cookechem.com
Furthermore, the 5-nitroindole core is present in compounds developed as bacterial NorA efflux pump inhibitors, highlighting the utility of this scaffold in addressing antimicrobial resistance. nih.gov The strategic manipulation of the functional groups on this compound would enable chemists to systematically explore structure-activity relationships and optimize compounds for specific biological functions.
Compound Data
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 199805-99-7 | bldpharm.com |
| Molecular Formula | C₉H₈N₂O₃ | bldpharm.com |
| Molecular Weight | 192.17 g/mol | bldpharm.com |
Table 2: Key Related Compounds and Their Significance
| Compound Name | Structure | Significance | Source(s) |
|---|---|---|---|
| 5-Nitro-1H-indole | The parent scaffold; a common starting material for many 5-nitroindole derivatives used in chemical biology and medicinal chemistry. | d-nb.infonih.govresearchgate.netnih.gov | |
| (5-amino-1H-indol-2-yl)methanol | The key reduction product of the title compound; the amino group provides a site for extensive further derivatization. | sigmaaldrich.com | |
| 5-Nitro-1H-indole-2-carboxylic acid | The oxidation product of the title compound; a crucial intermediate for amide couplings and the synthesis of complex heterocycles. | sigmaaldrich.com |
| 1H-Indole-2-methanol | | The non-nitrated analog; used as a reactant for synthesizing various bioactive ligands and complex molecules. | sigmaaldrich.comsigmaaldrich.com |
Integration into Novel Materials (e.g., Polymer Science, Sensing, Optoelectronics)
The dual functionality of this compound—a photo- and electro-active nitroindole system and a polymerizable methanol (B129727) group—opens avenues for its incorporation into a new generation of smart materials. The following sections delve into the prospective fabrication of responsive materials and the development of electrochemical sensors based on this intriguing molecule.
Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties upon exposure to external triggers like light or an electric field, are at the forefront of materials science innovation. researchgate.netspecificpolymers.comnih.govnih.gov The nitroindole moiety within this compound is a prime candidate for conferring such responsive behavior to polymeric structures.
The incorporation of nitroaromatic compounds into polymers can induce photoresponsive characteristics. researchgate.netspecificpolymers.com For instance, o-nitrobenzyl groups are well-known photolabile caging groups that can be cleaved with UV light, leading to changes in the polymer structure and properties. researchgate.net While the 5-nitroindole group in the target compound does not possess the classic ortho-nitrobenzyl structure, the nitro group significantly influences the electronic properties of the indole ring, making it a potent chromophore. researchgate.net It is plausible that polymers containing this chromophore could exhibit changes in their optical properties, such as fluorescence or absorbance, in response to light stimuli. Research on fluorescent polymers containing other nitroaromatic chromophores has demonstrated their utility in sensing applications, where fluorescence quenching is observed in the presence of certain analytes. researchgate.net
Furthermore, the methanol group at the 2-position of the indole ring provides a convenient handle for polymerization. This hydroxyl functionality can be leveraged in several polymerization techniques. For example, it can be used in step-growth polymerization processes, similar to how 5-hydroxymethylfurfural (B1680220) (HMF), another hydroxyl-functionalized heterocyclic compound, is used to synthesize polyesters and other polymers. researchgate.netnih.gov The hydroxyl group can be reacted with diacids, diisocyanates, or other bifunctional monomers to form a variety of polymer backbones. Alternatively, it can be functionalized to introduce other polymerizable groups, such as acrylates or methacrylates, which can then undergo radical polymerization. nih.gov This would result in polymers with nitroindole units as pendant side chains, which could influence the polymer's solubility, conformation, and electronic properties in response to external stimuli. rsc.org
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Co-monomer/Reagent | Resulting Polymer Type | Potential Properties |
| Step-Growth Polymerization | Diacid or Diacyl Chloride | Polyester | Photoresponsive, potentially biodegradable |
| Step-Growth Polymerization | Diisocyanate | Polyurethane | Photoresponsive, elastomeric properties |
| Radical Polymerization | Acryloyl chloride (for functionalization) followed by radical initiator | Polyacrylate with pendant nitroindole groups | Photo-crosslinkable, stimuli-responsive solubility |
The electroactive nature of the nitro group makes this compound a compelling candidate for the development of electrochemical sensors. acs.orgresearchgate.net Electroanalytical methods are powerful tools for the detection of a wide range of analytes, and the modification of electrode surfaces with specific molecules can enhance selectivity and sensitivity. acs.orgresearchgate.netresearchgate.netresearchgate.net
The fundamental principle behind the potential use of this compound in electrochemical sensing lies in the electrochemical reduction of the nitro group. researchgate.net Nitroaromatic compounds can be electrochemically reduced at an electrode surface, and the potential at which this reduction occurs can be influenced by the molecular environment. Current time information in Bangalore, IN.researchgate.net This provides a basis for both direct and indirect sensing applications.
For direct sensing, an electrode modified with this compound could be used to detect changes in the local environment, such as pH, that would affect the reduction potential of the nitro group. More promisingly, this modified electrode could be used for the detection of analytes that interact with the indole ring or the nitro group, leading to a measurable change in the electrochemical signal.
For indirect sensing, the compound could be used to detect analytes that are themselves electroactive, where the modified electrode enhances the detection signal. For instance, electrodes modified with nitroaromatic compounds have been used for the sensitive detection of other nitroaromatic compounds, such as explosives or pollutants. acs.orgrsc.org
The immobilization of this compound onto an electrode surface is a critical step in sensor fabrication. Several strategies can be envisioned. The methanol group could be used for covalent attachment to a suitably functionalized electrode surface, for example, through esterification with a carboxylic acid-terminated self-assembled monolayer. researchgate.net Another approach could be electropolymerization. Indole and its derivatives are known to be electropolymerizable, forming a conductive and adherent polymer film on the electrode surface. The presence of the nitro group would likely influence the electropolymerization process and the properties of the resulting polymer film.
The performance of such a hypothetical sensor would be evaluated based on parameters like sensitivity, selectivity, limit of detection, and response time. For example, in the detection of other nitroaromatic compounds, sensors based on various modified electrodes have achieved detection limits in the micromolar to nanomolar range. rsc.orgmdpi.comresearchgate.netnih.gov
Table 2: Comparison of Electrochemical Detection of Nitroaromatic Compounds with Various Modified Electrodes
| Electrode Modifier | Analyte | Technique | Limit of Detection (LOD) | Reference |
| Nafion-coated glassy carbon electrode | Parathion | Voltammetry | Not Specified | acs.org |
| Pyridine diketopyrrolopyrrole-functionalized graphene oxide/GCE | 4-Nitrophenol | Differential Pulse Voltammetry | 0.10 µM | nih.gov |
| Nickel selenide/reduced graphene oxide/ITO | 4-Nitrophenol | Differential Pulse Voltammetry | 17.1 nM | researchgate.net |
| Bimetallic NiS2/Fe3S4 heterostructure | Nitrobenzene | Not Specified | 7.0 nM | rsc.org |
While the direct application of this compound in these advanced materials is yet to be experimentally demonstrated, the foundational chemistry of its functional groups provides a strong rationale for its potential. Future research in this area would involve the synthesis and characterization of polymers and sensor platforms incorporating this compound to validate these promising prospects.
Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Nitro 1h Indol 2 Yl Methanol
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of (5-nitro-1H-indol-2-yl)methanol. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the confident assignment of a molecular formula.
For this compound (C₉H₈N₂O₃), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would verify this calculated mass. For instance, the [M+H]⁺ ion would be observed at a specific m/z value, confirming the elemental composition.
Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments offer insights into the compound's structure. Characteristic losses, such as the loss of a water molecule (-H₂O) from the methanol (B129727) group, a nitro group (-NO₂), or cleavage of the indole (B1671886) ring, provide corroborative evidence for the assigned structure. While specific HRMS data for the parent compound is not widely published, analysis of related compounds like (3-chloro-5-nitro-1H-indol-2-yl)methanol shows the application of HRMS in confirming its elemental composition, with the calculated mass for the [M+H]⁺ ion being 227.0218 and the found value being 227.0226, demonstrating the precision of the technique. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the this compound molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the indole N-H proton, the aromatic protons on the benzene (B151609) ring, the proton on the C3 position of the indole ring, and the methylene (B1212753) protons of the methanol group. The electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons.
Published data for the ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks. rsc.orggoogle.com The indole NH proton appears as a broad singlet at a high chemical shift (around 11.8 ppm). The aromatic protons show distinct splitting patterns due to their coupling, with the H4 proton appearing as a doublet of doublets, the H6 proton as a doublet, and the H7 proton also as a doublet. The C3 proton appears as a singlet, and the hydroxyl proton of the methanol group appears as a triplet. google.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitro group (C5) and the nitrogen atom (C2, C7a) are particularly deshielded.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, for example, between the aromatic protons on the benzene ring. An HSQC spectrum correlates each proton with its directly attached carbon atom. An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, such as connecting the methylene protons to the C2 carbon of the indole ring.
| Atom | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| NH | 11.84 (s, 1H) rsc.org | - |
| C2 | - | 144.36 rsc.org |
| C3 | 6.58 (s, 1H) rsc.orggoogle.com | 100.81 rsc.org |
| C3a | - | 127.29 rsc.org |
| C4 | 8.50 (d, J=2.3 Hz, 1H) google.com | 116.77 rsc.org |
| C5 | - | 140.52 rsc.org |
| C6 | 7.97 (dd, J=2.3, 9.0 Hz, 1H) google.com | 116.18 rsc.org |
| C7 | 7.50 (d, J=9.0 Hz, 1H) rsc.org | 111.34 rsc.org |
| C7a | - | 139.54 rsc.org |
| CH₂ | 4.69 (s, 2H) (inferred) | 56.71 rsc.org |
| OH | 5.46 (t, J=5.3 Hz, 1H) google.com | - |
Note: The ¹H NMR chemical shift for the CH₂ group is not explicitly stated in the provided excerpts but is inferred to be a singlet near the OH signal. Data is compiled from multiple sources. rsc.orggoogle.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing definitive identification and information about the functional groups present.
For this compound, key vibrational bands would be expected:
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group of the methanol substituent.
N-H Stretch: A sharp to medium band around 3300 cm⁻¹ from the indole N-H group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group appear just below 3000 cm⁻¹.
N-O Stretches (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. These are often the most intense peaks in the IR spectrum of a nitro compound.
C=C Stretches: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region corresponding to the C-O single bond of the alcohol.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric N-O stretch of the nitro group and the aromatic ring vibrations often produce strong Raman signals. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated π-electron system of the molecule.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the nitro-indole chromophore. Indole itself has characteristic absorption bands (the Lₐ and Lₑ transitions). chemogenicsbiopharma.com The presence of the nitro group, a strong chromophore and auxochrome, at the 5-position causes a significant bathochromic (red) shift of these absorption maxima into the near-UV or even the visible range. This is due to the extension of the conjugated system and the electronic interaction between the nitro group and the indole ring. Studies on various nitroindole isomers show that their absorption spectra are highly dependent on the position of the nitro group. sci-hub.se For 5-nitroindole (B16589), a peak is observed around 322 nm. sci-hub.se The addition of the methanol group at the C2 position is expected to have a minor effect on the main absorption bands.
UV-Vis spectroscopy is also a powerful tool for the quantitative analysis of this compound, following the Beer-Lambert law. By constructing a calibration curve of absorbance versus concentration, the concentration of the compound in a solution can be accurately determined.
X-Ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis and purification of non-volatile, polar compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is generally employed. The compound's purity can be determined by integrating the peak area in the chromatogram, often using a UV detector set to one of the compound's absorption maxima. Preparative HPLC can be used to isolate the pure compound. d-nb.info
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the indole nucleus is amenable to GC analysis, the presence of the polar hydroxyl and nitro groups in this compound might require derivatization (e.g., silylation of the alcohol and N-H) to increase its volatility and prevent thermal decomposition in the injector or on the column. When applicable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent separation and sensitivity for purity analysis.
Electrochemical Methods for Redox Potential Characterization and Electron Transfer Behavior
Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These methods provide information about the ease with which the compound can be oxidized or reduced and the stability of the resulting species.
The electrochemical behavior will be influenced by both the indole ring and the nitro group. The indole moiety can be electrochemically oxidized. The nitro group is electrochemically active and can be reduced in a series of steps. The reduction of aromatic nitro compounds is a well-studied process, often proceeding via a nitro radical anion to a nitroso and then a hydroxylamine (B1172632) derivative. The specific redox potentials are highly dependent on the molecular structure and the solvent/electrolyte system used. The presence of the electron-rich indole ring will influence the reduction potential of the nitro group, and conversely, the electron-withdrawing nitro group will make the oxidation of the indole ring more difficult compared to the unsubstituted parent indole.
Theoretical and Computational Studies on 5 Nitro 1h Indol 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the electronic behavior and reactivity of molecules. For (5-nitro-1H-indol-2-yl)methanol, these calculations provide insights into how its specific arrangement of atoms and electrons influences its chemical character.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.
For indole (B1671886) derivatives, the introduction of substituents significantly alters the electronic properties. A nitro group, being a strong electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels of this compound, potentially increasing its electron affinity and affecting its reactivity. The methanol (B129727) group at the 2-position can also influence the electronic distribution.
| Reactivity Descriptor | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Electronegativity | The ability of the molecule to attract electrons. |
| Hardness | Resistance to change in electron distribution. |
| Softness | The reciprocal of hardness, indicating higher reactivity. |
These descriptors, derived from quantum chemical calculations, provide a quantitative basis for predicting how this compound might behave in chemical reactions.
Electrostatic Potential Surfaces and Charge Distribution Studies
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In this compound, the nitro group is expected to create a significant region of negative electrostatic potential due to the high electronegativity of the oxygen atoms. The indole nitrogen and the oxygen of the methanol group would also contribute to the negative potential regions. Conversely, the hydrogen atoms of the indole NH and the methanol OH group would likely exhibit positive potential. Understanding this charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. The flexibility of the hydroxymethyl group at the 2-position allows for various conformations, which could be important for its interaction with binding sites of biomolecules.
When studying the interaction of this compound with a biological target, MD simulations can reveal the dynamics of the binding process. These simulations can show how the ligand adapts its conformation to fit into the binding pocket and how the protein-ligand complex behaves over time, providing insights into the stability of the interaction.
Molecular Docking and Virtual Screening Approaches for Mechanistic Insights into Biomolecular Interactions (Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. jbcpm.comnih.govnih.gov This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For this compound, docking studies can identify potential biological targets by predicting its binding affinity to various proteins. jbcpm.comresearchgate.net
Virtual screening uses docking-based methods to screen large libraries of compounds against a specific protein target to identify potential hits. nih.gov While specific screening studies involving this compound are not detailed in the provided context, this approach could be used to explore its potential biological activities by testing its binding against a wide range of protein structures. The results of such screenings can provide initial hypotheses about the molecule's mechanism of action. nih.govalliedacademies.org
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict spectroscopic properties, such as NMR and IR spectra, from first principles (ab initio). These predictions can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, predicting its 1H and 13C NMR chemical shifts and its infrared absorption frequencies can aid in its characterization. Discrepancies between predicted and experimental spectra can also provide insights into intermolecular interactions or conformational effects in the solid state or in solution. nih.gov
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR).
Emerging Research Directions and Future Perspectives on 5 Nitro 1h Indol 2 Yl Methanol Research
Development of Innovative and Sustainable Synthetic Pathways for (5-nitro-1H-indol-2-yl)methanol and Analogs
The development of novel and sustainable methods for synthesizing this compound and its analogs is a key area of research. Current efforts are focused on improving efficiency, reducing waste, and utilizing environmentally friendly techniques.
One promising approach involves the use of green chemistry principles. researchgate.net This includes the use of water as a solvent, which is non-toxic and readily available. openmedicinalchemistryjournal.com For instance, multi-component reactions in water have been successfully employed for the preparation of 3-substituted indoles. openmedicinalchemistryjournal.com Additionally, the use of reusable catalysts, such as Indion Ina 225H resin, can make the synthesis of indole (B1671886) derivatives more economical and environmentally favorable. openmedicinalchemistryjournal.com
Another innovative strategy is the application of photochemical methods. Visible-light-induced synthesis of N-substituted indoles has been demonstrated, offering a mild and additive-free approach. rsc.org This redox-neutral process avoids the need for stoichiometric amounts of oxidants or bases, which are often required in traditional methods. rsc.org
Furthermore, automated and miniaturized synthesis technologies are being explored to accelerate the discovery and optimization of synthetic routes. nih.govrug.nl Acoustic droplet ejection (ADE) technology, for example, allows for high-throughput screening of reactions on a nanomole scale, significantly reducing the consumption of resources and time. nih.govrug.nl This approach has been used to efficiently produce diverse libraries of indole derivatives. nih.govrug.nl
Chemoenzymatic synthesis is also emerging as a powerful tool for creating indole-containing compounds. nih.gov This method combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules with high precision. nih.gov For example, a three-enzyme coupled biotransformation has been developed to access a range of indole-containing acyloin derivatives. nih.gov
The following table summarizes some of the innovative synthetic approaches being explored:
| Synthetic Approach | Key Features | Potential Advantages |
| Green Chemistry | Use of water as a solvent, reusable catalysts. researchgate.netopenmedicinalchemistryjournal.com | Reduced waste, lower cost, improved safety. researchgate.netopenmedicinalchemistryjournal.com |
| Photochemical Synthesis | Visible-light-induced reactions, additive-free conditions. rsc.org | Mild reaction conditions, environmentally friendly. rsc.org |
| Automated Synthesis | High-throughput screening, nanomole scale reactions. nih.govrug.nl | Accelerated discovery, reduced resource consumption. nih.govrug.nl |
| Chemoenzymatic Synthesis | Combination of enzymatic and chemical methods. nih.gov | High selectivity, access to complex molecules. nih.gov |
Exploration of Novel Chemical Reactivity and Catalysis Involving the Compound
The unique chemical structure of this compound, with its electron-withdrawing nitro group and reactive hydroxyl group, makes it a versatile building block for a variety of chemical transformations. Researchers are actively exploring its reactivity to develop new catalytic processes and synthesize novel compounds.
The nitro group significantly influences the compound's reactivity, making it a key functional group for further modifications. It can undergo bioreduction to form reactive intermediates that can interact with cellular components. This property is particularly relevant in the development of new therapeutic agents.
The hydroxyl group at the 2-position provides a handle for further functionalization. It can be used as a starting point for the synthesis of more complex indole derivatives, such as oxazino[4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives. sigmaaldrich.comsigmaaldrich.com
The indole nucleus itself is also a site of reactivity. It can participate in various reactions, including Friedel-Crafts alkylation and cross-dehydrogenative coupling, to create a diverse range of indole derivatives.
Recent research has also focused on the use of indole derivatives in catalysis. For example, chiral indole-phosphine oxazoline (B21484) ligands have been developed for use in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com Additionally, ruthenium-NHC catalysts have been shown to be effective for the asymmetric hydrogenation of indoles, providing access to highly valuable octahydroindoles. acs.org
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. Advanced spectroscopic techniques are increasingly being used for the in situ monitoring of reactions involving this compound and other indole derivatives.
In situ spectroscopy offers several advantages over traditional off-line analysis methods. spectroscopyonline.com It allows for the detection of transient and labile intermediates that may not be observable with other techniques. spectroscopyonline.com This information can provide valuable insights into the reaction pathway and help to identify potential side reactions.
A variety of spectroscopic techniques can be used for in situ monitoring, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the reactants, products, and intermediates in a reaction mixture. d-nb.info 19F NMR has been used to monitor the formation of fluorinated indole-containing acyloins. nih.gov
Mass Spectrometry (MS): MS can be used to identify and quantify the components of a reaction mixture based on their mass-to-charge ratio. SFC-MS has been used for quality control in the automated synthesis of indole derivatives. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the changes in functional groups during a reaction. mdpi.com
The data obtained from in situ monitoring can be used to develop kinetic models of the reaction, which can then be used to optimize the reaction conditions for maximum yield and efficiency. spectroscopyonline.com
Interdisciplinary Research Integrating this compound into Emerging Fields (e.g., Supramolecular Chemistry, Nanotechnology for Research Tools)
The unique properties of this compound and its derivatives make them attractive candidates for applications in a variety of emerging fields, including supramolecular chemistry and nanotechnology.
In the field of supramolecular chemistry, the ability of indole derivatives to form non-covalent interactions, such as hydrogen bonds and π-π stacking, can be exploited to create self-assembling systems with unique properties. These systems have potential applications in areas such as drug delivery, sensing, and catalysis.
In nanotechnology, indole-based compounds are being explored for the development of new research tools and materials. For example, thieno[3,2-b]indole bridged molecules have shown promise for use in organic solar cells. openmedicinalchemistryjournal.com Additionally, the sustainable generation of Ni(OH)2 nanoparticles has been used for the green synthesis of 5-substituted 1H-tetrazoles, which can be derivatized into fluorescent probes for the detection of hydrogen peroxide. acs.org
The integration of this compound into these interdisciplinary fields is expected to lead to the development of new technologies with a wide range of applications.
Fundamental Contributions to Chemical Biology and Organic Chemistry Principles
Research on this compound and its analogs has made significant contributions to our understanding of fundamental principles in chemical biology and organic chemistry.
In chemical biology, the study of how these compounds interact with biological targets has provided valuable insights into the mechanisms of action of various drugs and has led to the development of new therapeutic agents. chemimpex.com For example, substituted 5-nitroindole (B16589) scaffolds have been shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and the induction of cell-cycle arrest in cancer cells. d-nb.info
In organic chemistry, the development of new synthetic methods for preparing this compound and its derivatives has expanded the toolbox of reactions available to synthetic chemists. openmedicinalchemistryjournal.comrsc.orgnih.govrug.nl These methods have not only provided access to a wider range of indole-based compounds but have also contributed to the development of more sustainable and efficient synthetic strategies. researchgate.net
The continued exploration of the chemistry and biology of this compound is expected to lead to further advances in our understanding of these fundamental principles and to the development of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-nitro-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reducing nitro-substituted indole precursors. For example, a nitroindole aldehyde intermediate can be reduced using NaBH₄ in tetrahydrofuran (THF), yielding the alcohol with >90% purity after column chromatography . Alternative protocols use LiAlH₄ for more resistant carbonyl groups, but require strict anhydrous conditions . Key variables include solvent polarity, temperature (0–25°C), and stoichiometry. Comparative studies suggest NaBH₄ offers better selectivity for nitro-group retention .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer : Multimodal analysis is critical:
- ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (indole H-4/H-6) and δ 4.7 ppm (hydroxymethyl -CH₂OH) confirm substitution patterns .
- Mass Spectrometry (HR-ESI-MS) : A molecular ion peak at m/z 207.0645 [M+H]⁺ validates the molecular formula C₉H₈N₂O₃ .
- X-ray Crystallography : Resolves nitro-group orientation and hydrogen-bonding networks (e.g., O–H···O interactions) .
Q. What are the key reactivity patterns of this compound in organic transformations?
- Methodological Answer : The hydroxymethyl group undergoes oxidation (e.g., with KMnO₄ to carboxylic acids) and nucleophilic substitution (e.g., Mitsunobu reactions to ethers) . The nitro group directs electrophilic substitution (e.g., bromination at C-3) but may be reduced to amines under H₂/Pd-C, altering biological activity . Solvent effects (polar aprotic vs. protic) significantly impact reaction pathways.
Advanced Research Questions
Q. How can researchers design assays to evaluate the enzyme-inhibitory potential of this compound?
- Methodological Answer : Target enzymes like nitric oxide synthase (NOS) or 5-lipoxygenase (5-LOX) are incubated with the compound (0.1–100 µM) in buffered solutions. Activity is quantified via:
- Spectrophotometry : Monitoring NADPH oxidation at 340 nm for NOS .
- HPLC : Measuring leukotriene B₄ production for 5-LOX .
Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition.
Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?
- Methodological Answer : Contradictions often arise from:
- Reducing Agents : NaBH₄ vs. LiAlH₄ may alter byproduct profiles (e.g., over-reduction of nitro groups) .
- Substituent Effects : Nitro groups increase electrophilicity vs. methyl analogs, altering receptor binding .
Resolution requires controlled experiments (e.g., side-by-side trials with standardized intermediates) and computational modeling (docking studies to predict binding affinities) .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates binding to active sites (e.g., NOS) using crystal structures (PDB: 1NOS) .
- QM/MM Simulations : Assess nitro-group polarization during enzyme interactions .
- ADMET Prediction (SwissADME) : Evaluates bioavailability, toxicity, and metabolic stability to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
